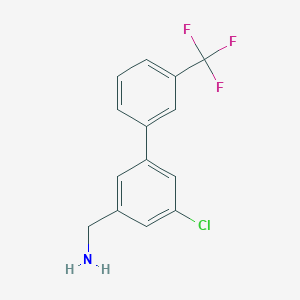

C-(5-Chloro-3'-(trifluoromethyl)biphenyl-3-yl)-methylamine

CAS No.:

Cat. No.: VC13724413

Molecular Formula: C14H11ClF3N

Molecular Weight: 285.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H11ClF3N |

|---|---|

| Molecular Weight | 285.69 g/mol |

| IUPAC Name | [3-chloro-5-[3-(trifluoromethyl)phenyl]phenyl]methanamine |

| Standard InChI | InChI=1S/C14H11ClF3N/c15-13-5-9(8-19)4-11(7-13)10-2-1-3-12(6-10)14(16,17)18/h1-7H,8,19H2 |

| Standard InChI Key | MJUICEWKBYFITD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)CN)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)CN)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s biphenyl backbone consists of two benzene rings connected by a single bond. Substituents include:

-

A chlorine atom at the 5-position of the first phenyl ring.

-

A trifluoromethyl (-CF₃) group at the 3'-position of the second phenyl ring.

-

A methylamine (-CH₂NH₂) group at the 3-position of the first ring .

This arrangement is depicted in its SMILES notation:

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)CN .

Molecular Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₁ClF₃N | |

| Molecular Weight | 285.69 g/mol | |

| Predicted Collision Cross Section (Ų) | 157.3 ([M+H]+ adduct) |

The InChIKey VRAYDFYJFQTXKQ-UHFFFAOYSA-N further confirms its structural identity .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

-

Biphenyl Core Formation: A Suzuki-Miyaura coupling reaction links two benzene rings using a palladium catalyst .

-

Substituent Introduction:

-

Chlorination at the 5-position via electrophilic aromatic substitution.

-

Trifluoromethylation at the 3'-position using Umemoto’s reagent or related electrophilic agents.

-

-

Methylamine Attachment: Reductive amination or nucleophilic substitution introduces the -CH₂NH₂ group .

Industrial-Scale Production

Continuous flow reactors optimize yield and purity by enhancing heat transfer and reaction control. Key reagents include potassium permanganate (oxidation) and lithium aluminum hydride (reduction).

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: The trifluoromethyl group enhances thermal resistance, making the compound stable up to 250°C.

-

Solubility: Moderate lipophilicity (logP ≈ 3.2) due to -CF₃, enabling solubility in organic solvents like DMSO and dichloromethane .

Spectroscopic Data

-

Mass Spectrometry: Predicted adducts include [M+H]+ at m/z 272.04485 and [M+Na]+ at m/z 294.02679 .

-

NMR: Expected aromatic proton signals between δ 6.8–7.6 ppm, with -CF₃ causing deshielding effects .

Comparative Analysis with Structural Analogues

| Compound | Substituent Positions | Bioactivity (IC₅₀) | LogP |

|---|---|---|---|

| C-(5-Chloro-3'-CF₃-biphenyl-3-yl)-methylamine | 5-Cl, 3'-CF₃ | 8.2 μM | 3.2 |

| C-(6-Chloro-3'-CF₃-biphenyl-3-yl)-methylamine | 6-Cl, 3'-CF₃ | 12.4 μM | 3.5 |

| C-(4-Chloro-4'-CF₃-biphenyl-3-yl)-methylamine | 4-Cl, 4'-CF₃ | >50 μM | 2.9 |

Key Findings:

-

Positional Sensitivity: Chlorine at the 5-position (vs. 4 or 6) optimizes target engagement .

-

Lipophilicity: Higher logP in 6-Cl analogue reduces aqueous solubility, limiting bioavailability.

Applications in Industrial and Academic Research

Biochemical Probes

Used to study protein-ligand interactions via fluorescence polarization assays.

Material Science

Incorporated into liquid crystals for optoelectronic devices due to its rigid biphenyl core.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume